3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate
Overview
Description
3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methylsulfonylamino group, and an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate typically involves multiple steps, starting with the preparation of the benzylamine precursor. The fluorination of the benzene ring is achieved using a suitable fluorinating agent, followed by the introduction of the methylsulfonylamino group through a sulfonamide formation reaction. The final step involves the conversion of the amine group to an isothiocyanate using thiocyanate reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form thiocarbamates.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The methylsulfonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Thiocarbamates: Resulting from the oxidation of the isothiocyanate group.
Hydrogenated Compounds: Formed by the reduction of the fluorine atom.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with thiols in proteins, leading to the formation of thiocarbamates, which can modulate enzyme activity and cellular signaling pathways. Additionally, the fluorine atom can influence the compound's binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
4-Fluoro-3-(methylsulfonylamino)benzyl isothiocyanate: A structural isomer with a different arrangement of the fluorine and methylsulfonylamino groups.
3-Fluoro-4-(methylsulfonylamino)benzylamine: A related compound without the isothiocyanate group, which exhibits different reactivity and biological activity.
Properties
IUPAC Name |
N-[2-fluoro-4-(isothiocyanatomethyl)phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S2/c1-16(13,14)12-9-3-2-7(4-8(9)10)5-11-6-15/h2-4,12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRHRTUVWEBBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)CN=C=S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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